molecular formula C9H5BrF4O3 B13468980 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid

Cat. No.: B13468980
M. Wt: 317.03 g/mol
InChI Key: LOKFMRLGKFNSPB-UHFFFAOYSA-N
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Description

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid is a fluorinated aromatic compound It is characterized by the presence of a benzoic acid moiety substituted with a 2-bromo-1,1,2,2-tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-bromo-1,1,2,2-tetrafluoroethanol.

    Etherification: The 2-bromo-1,1,2,2-tetrafluoroethanol is then reacted with 3-hydroxybenzoic acid under basic conditions to form the ether linkage.

    Acidification: The resulting product is then acidified to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

    Oxidation Reactions: The benzoic acid moiety can be further oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product would be 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzyl alcohol.

    Oxidation: The major product would be this compound derivatives with additional oxidized functional groups.

Scientific Research Applications

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

    Biology: Potential use in the development of bioactive molecules due to its unique fluorinated structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, its fluorinated structure may interact with specific molecular targets, affecting biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure but lacks the bromine atom.

    4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure with the ether group in a different position.

    2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure with the ether group in a different position.

Uniqueness

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid is unique due to the presence of both bromine and fluorine atoms, which can impart distinct reactivity and properties. The bromine atom allows for further functionalization through substitution reactions, while the fluorine atoms contribute to the compound’s stability and lipophilicity.

Properties

Molecular Formula

C9H5BrF4O3

Molecular Weight

317.03 g/mol

IUPAC Name

3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid

InChI

InChI=1S/C9H5BrF4O3/c10-8(11,12)9(13,14)17-6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16)

InChI Key

LOKFMRLGKFNSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)C(=O)O

Origin of Product

United States

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